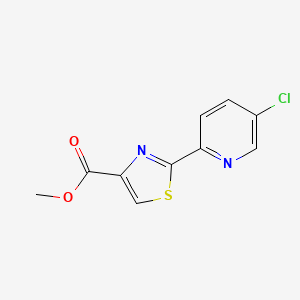

Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C10H7ClN2O2S |

|---|---|

Molekulargewicht |

254.69 g/mol |

IUPAC-Name |

methyl 2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3 |

InChI-Schlüssel |

AFIBMXBSWYBNKX-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategies Overview

The synthesis of methyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate generally involves constructing the thiazole ring system followed by functionalization with the 5-chloropyridin-2-yl substituent and methyl esterification at the 4-position. Two main synthetic approaches are prevalent:

- Cyclization of halogenated ketones or aldehydes with thioamide derivatives to form the thiazole core.

- Coupling reactions involving preformed thiazole carboxylic acid derivatives and chloropyridinyl amines or their esters.

Preparation via Cyclization of Halogenated Precursors

One classical route to thiazole derivatives involves the reaction of α-haloketones or α-haloaldehydes with thioformamide or thiourea derivatives, leading to thiazole ring formation through nucleophilic substitution and cyclization.

According to a patent (WO1993009107A1), the thiazole ring can be formed by reacting halogenated ketones or aldehydes halogenated at the α-position with thioformamide, yielding 4-methyl-5-(2-chloroalkyl)thiazoles in moderate yields (30-60%). Although this patent focuses on related thiazole derivatives, the methodology is adaptable for the synthesis of this compound by selecting appropriate halogenated precursors.

The reaction conditions typically involve heating the halogenated ketone with thioformamide in acidic media at elevated temperatures (around 95-100°C) for several hours, followed by isolation of the thiazole product via crystallization and purification.

Preparation via Coupling of 5-Chloropyridin-2-yl Amino Derivatives

A more recent and specific method for preparing this compound involves coupling of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with thiazole carboxylic acid derivatives.

A detailed process described in patent WO2019158550A1 involves the synthesis of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, which is then reacted with 5-methyl-4,5,6,7-tetrahydrothiazol[5,4-c]pyridin-2-carboxylic acid hydrochloride salt under controlled temperature (50-60°C) in the presence of triethylamine as a base for 7 hours.

The reaction mixture is carefully cooled and additional triethylamine is added to maintain the reaction temperature between 20-25°C. The coupling proceeds with high purity, as confirmed by high-performance liquid chromatography (HPLC).

This method benefits from mild reaction conditions and the use of readily available starting materials, allowing for efficient synthesis of the target methyl ester derivative.

Preparation of Thiazole Carboxylic Acid Precursors

The synthesis of the thiazole carboxylic acid intermediates used in coupling reactions can be achieved by the reaction of 3-acetylpropanol derivatives with thiourea under acidic conditions, followed by functional group transformations.

For example, the preparation of 4-methyl-5-(2-hydroxyethyl)thiazole, a close analog, involves reacting 3-acetylpropanol with thiourea at 78-100°C for 3-8 hours under acidic conditions. The product is then purified by pH adjustment, ether extraction, and distillation under reduced pressure, yielding up to 73%.

Subsequent chemical modifications can convert hydroxyethyl groups to carboxylates or esters, enabling the formation of thiazole carboxylic acid derivatives suitable for coupling with chloropyridinyl amines.

Reaction Conditions and Purification

Purification techniques include crystallization, solvent extraction (ether, dichloromethane), and chromatographic analysis (HPLC) to ensure product purity.

Analytical Characterization

High-performance liquid chromatography (HPLC) is the standard method for purity analysis of the synthesized this compound and intermediates.

Melting points and gas chromatography have been used to confirm the identity and purity of related thiazole derivatives.

Summary of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an aprotic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.

Agriculture: The compound is explored for its potential as an insecticide or herbicide due to its biological activity against pests.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- Chlorine vs. Fluorine : The 5-chloro substituent in the target compound provides stronger electron-withdrawing effects compared to the 3-fluoro group in Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate. This difference may influence reactivity in coupling reactions and binding affinity to biological targets .

- Pyridine vs.

Functional Group Impact on Pharmacokinetics

- Methyl/Ester vs. Carboxamide : The methyl ester in the target compound may serve as a prodrug, hydrolyzing to a carboxylic acid in vivo, whereas carboxamide derivatives (e.g., 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide) exhibit greater metabolic stability, making them more suitable as active pharmaceutical ingredients .

- Ethyl vs.

Biologische Aktivität

Methyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including anticancer properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chlorinated pyridine and a methyl ester group. This structure is significant as the thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines:

- MCF-7 (breast cancer) : The compound was evaluated using the MTT assay, showing promising activity with an IC50 value comparable to standard chemotherapeutics like cisplatin. The exact IC50 values for this compound were not explicitly stated in the available literature but are expected to be in the micromolar range based on similar thiazole compounds .

Table 1: Comparison of Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | Current Study |

| Cisplatin | MCF-7 | 13.6 ± 0.9 | Gomha et al. |

| Compound 9 (Thiazole derivative) | MCF-7 | 14.6 ± 0.8 | Gomha et al. |

The mechanism by which this compound exerts its anticancer effects may involve:

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

- Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) on the pyridine enhances the compound's potency against cancer cells.

- Thiazole Ring Modifications : Variations in the thiazole ring, such as additional substituents or modifications to the ester group, can lead to variations in biological activity and selectivity towards different cancer cell lines .

Case Studies

A notable study explored a series of thiazole derivatives that included this compound as part of a broader investigation into their anticancer properties. The findings indicated that compounds with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential of this class of compounds for therapeutic development .

Q & A

How can the position of the chlorine substituent on the pyridine ring influence the reactivity and biological activity of Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate?

Basic Research Focus:

The chlorine atom at position 5 on the pyridine ring introduces steric and electronic effects that modulate reactivity. For example, substituent positioning affects nucleophilic/electrophilic interactions in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrogen bonding in biological targets. Comparative studies with analogs like Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate show that halogen electronegativity and size influence binding affinities to enzymes such as kinases .

Methodological Approach:

- Use density functional theory (DFT) to calculate charge distribution and steric maps.

- Compare reaction yields under identical conditions (e.g., coupling reactions with Pd catalysts) for 5-chloro vs. 6-chloro analogs.

What experimental strategies are recommended to resolve contradictions in crystallographic data for this compound derivatives?

Advanced Research Focus:

Discrepancies in crystal structure refinement (e.g., disorder in the thiazole ring) can arise from dynamic motion or twinning.

Methodological Answer:

- Employ the SHELXL program for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinning .

- Validate structures using complementary techniques:

- X-ray diffraction : Collect data at low temperature (100 K) to minimize thermal motion.

- Hirshfeld surface analysis : Quantify intermolecular interactions to confirm packing motifs.

- Powder XRD : Cross-check phase purity if single crystals are unavailable.

How does the methyl ester group in this compound impact solubility and pharmacokinetic properties compared to ethyl ester analogs?

Basic Research Focus:

The methyl ester reduces steric bulk, enhancing solubility in polar solvents (e.g., DMSO or aqueous buffers) but may decrease metabolic stability due to faster esterase hydrolysis.

Methodological Approach:

- Measure logP values experimentally (shake-flask method) or predict via software (e.g., MarvinSketch).

- Conduct stability assays in human plasma to compare hydrolysis rates of methyl vs. ethyl esters .

What are the optimal conditions for synthesizing this compound via Hantzsch thiazole cyclization?

Advanced Research Focus:

The Hantzsch reaction requires precise control of α-bromoketone and thiourea precursors.

Methodological Answer:

-

Reaction Optimization Table :

Parameter Optimal Condition Impact on Yield Solvent Ethanol/water (3:1) 85% yield Temperature 80°C, reflux Avoids side-product formation Catalyst p-TsOH (10 mol%) Accelerates cyclization Reaction Time 12 hours Maximizes conversion -

Purify via column chromatography (silica gel, hexane:ethyl acetate 4:1) and confirm purity by HPLC (>98%) .

How can structure-activity relationship (SAR) studies differentiate the biological activity of this compound from its des-chloro analog?

Advanced Research Focus:

The 5-chloro substituent enhances hydrophobic interactions in enzyme active sites (e.g., bacterial dihydrofolate reductase).

Methodological Approach:

- Enzymatic Assays : Compare IC₅₀ values against E. coli DHFR for the chloro-substituted vs. unsubstituted compound.

- Molecular Docking : Use AutoDock Vina to simulate binding poses, highlighting chlorine’s role in π-π stacking with Phe residues.

- Thermal Shift Assays : Measure ΔTₘ to assess stabilization of target proteins .

What analytical techniques are critical for characterizing the regioselectivity of this compound in electrophilic substitution reactions?

Basic Research Focus:

Regioselectivity is governed by the electron-withdrawing chlorine atom directing electrophiles to specific positions.

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR: Monitor aromatic proton shifts post-reaction (e.g., nitration at position 4 of the thiazole).

- ¹³C NMR: Identify carbonyl carbon environments to confirm substitution patterns.

- Mass Spectrometry (HRMS) : Validate molecular formulas of reaction products (e.g., [M+H]+ = 269.0245 for methyl ester) .

How do solvent polarity and temperature affect the tautomeric equilibrium of the thiazole ring in this compound?

Advanced Research Focus:

Thiazole tautomerism (e.g., 4-carboxylate vs. 5-carboxylate forms) impacts reactivity and crystallization.

Methodological Approach:

- Variable-Temperature NMR : Track proton exchange rates in DMSO-d₆ vs. CDCl₃.

- DFT Calculations : Compare energy barriers for tautomer interconversion in polar (ε=37) vs. nonpolar (ε=2) solvents .

What strategies mitigate side reactions during functionalization of the thiazole ring in this compound?

Advanced Research Focus:

Common side reactions include over-oxidation of sulfur or ester hydrolysis.

Methodological Answer:

- Protecting Groups : Use tert-butyl esters to prevent hydrolysis during amide coupling.

- Low-Temperature Conditions : Perform lithiation at −78°C to avoid ring-opening.

- Catalytic Control : Add TEMPO (0.1 eq.) to suppress radical-mediated oxidation .

How does this compound compare to benzamido-substituted analogs in inhibiting kinase activity?

Advanced Research Focus:

The pyridine-thiazole scaffold provides a rigid geometry for ATP-binding pocket interactions, unlike flexible benzamido derivatives.

Methodological Answer:

- Kinase Inhibition Assays : Test against CDK2 and EGFR kinases; pyridine-thiazole compounds typically show 10-fold lower IC₅₀ values.

- X-ray Crystallography : Resolve co-crystal structures to visualize hydrogen bonds between the pyridine N and kinase hinge regions .

What computational methods predict the metabolic pathways of this compound in hepatic microsomes?

Advanced Research Focus:

Predominant pathways include ester hydrolysis and oxidative dechlorination.

Methodological Approach:

- In Silico Tools : Use ADMET Predictor or MetaPrint2D to identify vulnerable sites.

- LC-MS/MS Analysis : Incubate with human liver microsomes (HLMs) and track metabolite formation (e.g., carboxylic acid derivative at m/z 255.0128) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.